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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

For researchers, scientists, and drug development professionals, the choice of fluorescent
probe is critical for achieving high-quality super-resolution imaging. This guide provides an in-
depth evaluation of ATTO 590, a popular rhodamine-based dye, and compares its performance
against key alternatives in the orange-red spectral range. Supported by experimental data, this
guide aims to facilitate an informed decision for selecting the optimal fluorophore for your
specific super-resolution application.

ATTO 590 is a fluorescent label known for its strong absorption, high fluorescence quantum
yield, and notable thermal and photostability.[1][2] These characteristics make it a versatile
candidate for various super-resolution techniques, including Stimulated Emission Depletion
(STED) microscopy, Photoactivated Localization Microscopy (PALM), and (direct) Stochastic
Optical Reconstruction Microscopy (dSTORM).[1][2][3] This guide will delve into the
guantitative performance of ATTO 590 and compare it with other commonly used dyes such as
Alexa Fluor 594, Janelia Fluor 549, and Abberior STAR 580.

Photophysical Properties: A Quantitative
Comparison

The performance of a fluorophore in super-resolution microscopy is fundamentally governed by
its photophysical properties. A high molar extinction coefficient leads to a strong signal, while a
high quantum yield ensures efficient emission of absorbed photons. Photostability is paramount
for withstanding the high laser powers used in techniques like STED and for acquiring sufficient
frames in localization-based methods like STORM and PALM.
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. . Abberior
Alexa Fluor Janelia Abberior
Property ATTO 590 STAR
594 Fluor 549 STAR 580
ORANGE
Excitation 593 - 594[4]
590[6][7] 549[8][9] 587[10] 589[11]
Max (nm) [5]
Emission 621 - 624[4] 617 - 618[6]
571[8][9] 607[10] 616[11]
Max (nm) [12] [7]
Molar
Extinction
o 120,000[4][5]  73,000[6] 101,000(8] 85,000[10] 95,000[11]
Coefficient
(cm~iM-1)
Quantum
_ 0.80[5] 0.66[6] 0.88[8] 0.90[10] 0.55[11]
Yield
~3.6
Fluorescence )
o 3.7[5] (conjugate) ~3.8[14] 3.5[10] 4.5[11]
Lifetime (ns) (13]

Performance in Super-Resolution Modalities
Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, the photostability of a dye is crucial to withstand the high-intensity
depletion laser. ATTO 590 is well-suited for STED and can be effectively depleted with a 775
nm laser.[15] In a custom two-color STED setup for imaging olfactory sensory neurons, ATTO
590 provided a resolution of approximately 81 nm.[4]

Comparatively, Alexa Fluor 594 is also a popular choice for STED and is considered by some
to be one of the best performers when depleted with a 775 nm laser.[16] Abberior STAR 580
and STAR ORANGE are specifically designed for STED microscopy, exhibiting exceptional
photostability and can be efficiently depleted with a 750-800 nm laser.[10][11] Janelia Fluor 549
is also suitable for STED imaging.[8]
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Single-Molecule Localization Microscopy
(PALM/STORM)

For localization-based techniques like dSTORM, the ability of a dye to photoswitch between a
fluorescent "on" state and a dark "off" state is essential. ATTO 590 is suitable for these
applications.[1][2] The brightness of the dye, determined by the number of photons emitted per
switching event, directly impacts the localization precision. While specific photon counts for
ATTO 590 are not readily available in direct comparisons, its high quantum yield suggests a
good photon budget.

Alexa Fluor 594 has been shown to provide high-quality STORM images.[17] Janelia Fluor 549
is also well-suited for ASSTORM, with its photoactivatable versions being a strong alternative to
fluorescent proteins for PALM.[18] The choice of imaging buffer is critical for optimizing the
blinking characteristics of these dyes in dSTORM.

Experimental Protocols
Immunofluorescence Protocol for STED Microscopy

This protocol provides a general framework for immunolabeling fixed cells for STED
microscopy using ATTO 590-conjugated secondary antibodies.

Materials:

e Cells grown on #1.5 coverslips (0.170 + 0.01 mm thick)

¢ Phosphate-buffered saline (PBS), pH 7.4

» Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
o Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS with 0.1%
Triton X-100 - PBT)

e Primary antibody

e ATTO 590-conjugated secondary antibody
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e Mounting medium with an appropriate refractive index (e.g., Mowiol or TDE)[19]
Procedure:

Fixation: Fix cells with the chosen fixative. For PFA, incubate for 10-15 minutes at room

temperature. For methanol, incubate at -20°C for 5-10 minutes.[19]
e Washing: Wash cells three times with PBS for 5 minutes each.

o Permeabilization: If using a non-methanol fixative, permeabilize the cells with
permeabilization buffer for 5-15 minutes.[12]

e Blocking: Incubate the sample in blocking buffer for 30-60 minutes to reduce non-specific
binding.[12]

e Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal
working concentration. Incubate for 1 hour at room temperature or overnight at 4°C in a
humidified chamber.[12][19]

e Washing: Wash the samples three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in
blocking buffer (e.g., 1:200 for a 1 mg/ml stock).[12] Incubate for 1 hour at room temperature
in the dark.

e Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

e Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
[19] Allow the mounting medium to cure as per the manufacturer's instructions.

Live-Cell STED Imaging of Mitochondria

This protocol outlines the steps for labeling and imaging mitochondria in live cells using a
suitable fluorescent dye.

Materials:

 Live cells cultured in a glass-bottom dish or chambered coverglass
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 Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

e Mitochondrial dye stock solution (e.g., 1 mM in DMSO)

o Pre-warmed live-cell imaging medium for washing

Procedure:

o Cell Seeding: Seed cells at an appropriate density in a vessel suitable for live-cell imaging.

» Staining Solution Preparation: Prepare the staining solution by diluting the mitochondrial dye
stock in pre-warmed live-cell imaging medium to a final concentration of 25-500 nM.[20]

e Cell Staining: Remove the culture medium and wash the cells once with pre-warmed live-cell
imaging medium. Add the staining solution and incubate for 15-60 minutes at 37°C and 5%
CO2.[10][20]

» Washing: Remove the staining solution and wash the cells three times with pre-warmed live-
cell imaging medium.[10]

» Imaging: Immediately image the cells on a STED microscope equipped with a live-cell
incubation chamber.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams
illustrate the workflows for immunofluorescence and live-cell imaging of mitochondria for super-
resolution microscopy.
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Start: Cells on Coverslip

Fixation
(e.g., 4% PFA or Methanol)

;
(Wash (3x PBS))
;

Permeabilization
(0.1% Triton X-100)

Blocking
(e.g., 5% BSAin PBT)

Primary Antibody Incubation
(1 hr at RT or O/N at 4°C)

;
(Wash (3x PBS)}
;

Secondary Antibody Incubation
(ATTO 590 conjugate, 1 hr at RT)

;
(Wash (3x PBS))
;

Mounting
(e.g., Mowiol, TDE)

STED Microscopy

Click to download full resolution via product page

Immunofluorescence workflow for STED microscopy.
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Start: Live Cells in Culture

Prepare Staining Solution j

(Mitochondrial Dye in Medium)

(Wash Cells with Pre-warmed Medium)

Incubate with Staining Solution
(15-60 min at 37°C)

(Wash Cells (3x with MediumD

Live-Cell STED Imaging

Click to download full resolution via product page

Live-cell imaging workflow for mitochondria.

Conclusion

ATTO 590 is a robust and versatile fluorescent dye for super-resolution microscopy,
demonstrating strong performance in both STED and localization-based techniques. Its high
guantum yield and photostability make it a reliable choice for demanding imaging conditions.
When compared to alternatives, the optimal choice depends on the specific requirements of the
experiment. For STED microscopy, Abberior STAR 580 and Alexa Fluor 594 are excellent
competitors, with the Abberior dyes being specifically optimized for this application. For PALM
and STORM, the high quantum yield of Janelia Fluor 549 makes it a very bright option.
Researchers should consider the specific laser lines available on their microscope and the
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desired balance between brightness and photostability when selecting the most appropriate
fluorophore for their super-resolution imaging needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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